2-benzyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-benzyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the reaction of isoindole derivatives with benzyl halides and piperazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-benzyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-benzyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-benzyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-benzyl-1H-isoindole-1,3(2H)-dione: Lacks the piperazine and methylsulfonyl groups.
5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione: Lacks the benzyl group.
Uniqueness
2-benzyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione is unique due to the presence of both benzyl and piperazine moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H21N3O5S |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-benzyl-5-(4-methylsulfonylpiperazine-1-carbonyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H21N3O5S/c1-30(28,29)23-11-9-22(10-12-23)19(25)16-7-8-17-18(13-16)21(27)24(20(17)26)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
WFXNYEBJCOJMSE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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